![molecular formula C17H15N3O B12615263 3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol CAS No. 915373-11-4](/img/structure/B12615263.png)
3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol is a complex organic compound that features a bipyridine moiety linked to a phenol group through an aminomethyl bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol typically involves the following steps:
Formation of the Bipyridine Moiety: The bipyridine unit can be synthesized through metal-catalyzed coupling reactions such as Suzuki, Stille, or Negishi coupling.
Aminomethylation: The bipyridine derivative is then subjected to aminomethylation using formaldehyde and an amine source under acidic or basic conditions.
Phenol Coupling: The final step involves coupling the aminomethylated bipyridine with a phenol derivative, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal conditions, and the use of robust catalysts to ensure high yield and purity .
化学反应分析
Types of Reactions
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The bipyridine moiety can be reduced under specific conditions to form dihydrobipyridine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aminomethyl bridge.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobipyridine derivatives.
Substitution: Various substituted bipyridine-phenol derivatives.
科学研究应用
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol has a wide range of applications in scientific research:
作用机制
The mechanism of action of 3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological molecules, influencing various biochemical pathways. The bipyridine moiety is particularly effective in binding to metal centers, facilitating electron transfer and redox reactions .
相似化合物的比较
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar binding properties but different structural features.
4,4’-Bipyridine: Another bipyridine derivative with distinct coordination behavior and applications.
Uniqueness
3-{[([2,3’-Bipyridin]-4’-yl)amino]methyl}phenol is unique due to its aminomethyl bridge and phenol group, which provide additional sites for chemical modification and enhance its versatility in forming complexes and participating in various reactions .
属性
CAS 编号 |
915373-11-4 |
|---|---|
分子式 |
C17H15N3O |
分子量 |
277.32 g/mol |
IUPAC 名称 |
3-[[(3-pyridin-2-ylpyridin-4-yl)amino]methyl]phenol |
InChI |
InChI=1S/C17H15N3O/c21-14-5-3-4-13(10-14)11-20-17-7-9-18-12-15(17)16-6-1-2-8-19-16/h1-10,12,21H,11H2,(H,18,20) |
InChI 键 |
XHPMRELUBAKFAK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=NC(=C1)C2=C(C=CN=C2)NCC3=CC(=CC=C3)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![(11S,12R,16S)-14-(4-methylphenyl)-13,15-dioxo-N-[3-(trifluoromethyl)phenyl]-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide](/img/structure/B12615192.png)
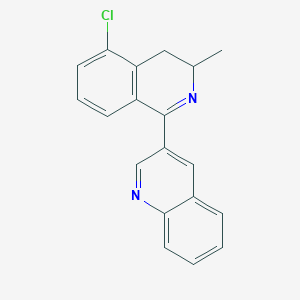
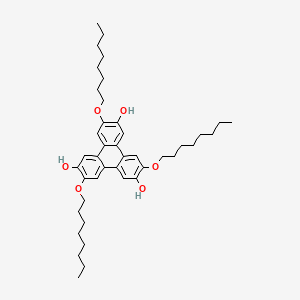
![7-[Benzyl(methyl)amino]-1-phenylheptan-3-one](/img/structure/B12615205.png)
![1-[3-[3-(3-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B12615209.png)
![4-{[3-(Trifluoromethoxy)phenyl]methyl}piperidin-4-amine](/img/structure/B12615211.png)
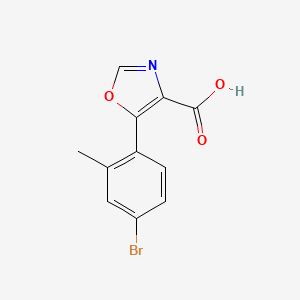
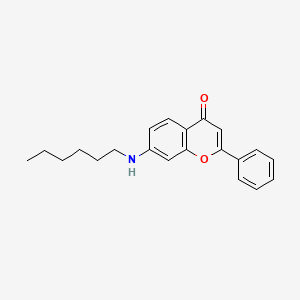
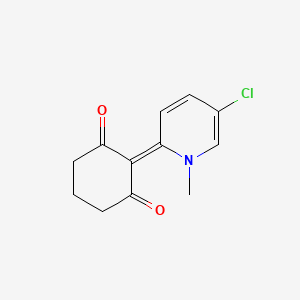
![N-(2-Aminoethyl)-4-[(4-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12615253.png)
![1H-Pyrrolo[2,3-b]pyridine, 5-bromo-2-[(2R)-2-pyrrolidinylmethyl]-](/img/structure/B12615256.png)
![1,3-Diphenyl-3-[2-(phenylsulfanyl)anilino]prop-2-en-1-one](/img/structure/B12615271.png)
